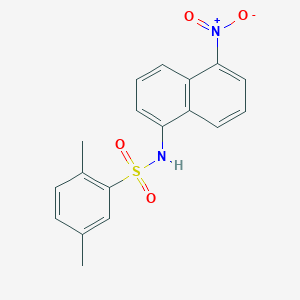
2,5-dimethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide
Übersicht
Beschreibung
2,5-dimethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide, also known as DNBS, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of sulfonamide compounds and has been found to have various biochemical and physiological effects. In
Wirkmechanismus
2,5-dimethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide activates the immune system by binding to proteins in the gut lining, leading to the formation of antibodies. This process triggers an inflammatory response, resulting in the development of colitis in animal models. The exact mechanism of action of 2,5-dimethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide is not fully understood, but it is believed to involve the activation of T cells and the production of cytokines.
Biochemical and Physiological Effects:
2,5-dimethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to induce inflammation in the gut, leading to the development of colitis in animal models. 2,5-dimethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide also activates the immune system, leading to the production of antibodies and cytokines. In addition, 2,5-dimethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide has been found to have antitumor properties and can induce cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-dimethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide is a useful tool for studying the immunological mechanisms involved in IBD and other research areas. It is relatively easy to synthesize and can induce colitis in animal models. However, there are limitations to its use. 2,5-dimethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide-induced colitis may not accurately reflect the pathogenesis of IBD in humans, and the exact mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on 2,5-dimethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide. One area of research is the development of new therapies for IBD based on the immunological mechanisms involved in 2,5-dimethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide-induced colitis. Another area of research is the use of 2,5-dimethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide as a tool for studying the interactions between the immune system and cancer cells. Finally, further studies are needed to fully understand the mechanism of action of 2,5-dimethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide and its potential applications in other research areas.
Conclusion:
In conclusion, 2,5-dimethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide is a sulfonamide compound that has been extensively studied in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2,5-dimethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide is a useful tool for studying the immunological mechanisms involved in IBD and other research areas, and there are several future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
2,5-dimethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide has been widely used in scientific research as a hapten to induce colitis in animal models. It is commonly used to study the immunological mechanisms involved in inflammatory bowel disease (IBD). 2,5-dimethyl-N-(5-nitro-1-naphthyl)benzenesulfonamide is also used in other research areas, such as cancer immunotherapy and vaccine development.
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-(5-nitronaphthalen-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-12-9-10-13(2)18(11-12)25(23,24)19-16-7-3-6-15-14(16)5-4-8-17(15)20(21)22/h3-11,19H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCXQTPETONYRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC3=C2C=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(5-nitronaphthalen-1-yl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorophenyl)-2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4082546.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B4082557.png)
![5-(4-bromophenyl)-N-[4-(1-piperidinylmethyl)phenyl]-2-furamide](/img/structure/B4082568.png)
![3-hydroxy-5-methyl-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4082574.png)
![2-amino-4-{4-[(4-fluorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4082576.png)

![N'-[(4-bromophenyl)sulfonyl]-N-(tert-butyl)benzenecarboximidamide](/img/structure/B4082595.png)
![N-{1-[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2-chlorobenzamide](/img/structure/B4082598.png)
![2-(3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanoyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4082602.png)

![4-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-1-(4-fluorophenyl)-4-oxo-1-butanone](/img/structure/B4082610.png)


